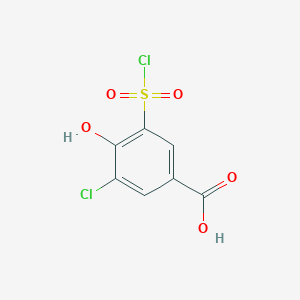
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
Descripción general
Descripción
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.
Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Compounds
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs, highlights the utility of chlorohydroxybenzoic acids in developing new pharmaceuticals. The process involves several steps including nitration, esterification, and hydrolysis, demonstrating the compound's versatility in organic synthesis (Zhang et al., 2020).
Antibiotic Biosynthesis
In the field of antibiotic biosynthesis, chlorinated analogs of 3-amino-5-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, have been synthesized for studies related to several important classes of antibiotics (Becker, 1984).
Pharmaceutical Research
3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist with potential antilipolytic effects in vivo, especially in obesity models. This discovery underscores the compound's significance in pharmaceutical research, particularly in metabolic disorders (Dvorak et al., 2012).
Environmental and Chemical Applications
The study of chlorobenzoic acids, including compounds similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, has revealed their potential in environmental applications. For example, photodecomposition studies have shown how these compounds can degrade under certain conditions, which is important for environmental remediation and understanding the behavior of these compounds in nature (Crosby & Leitis, 1969).
Propiedades
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
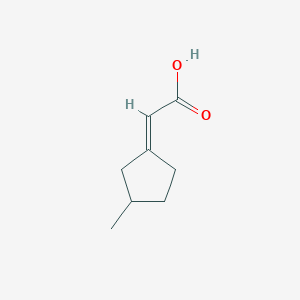
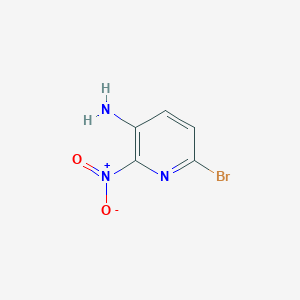
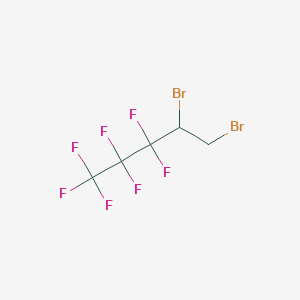

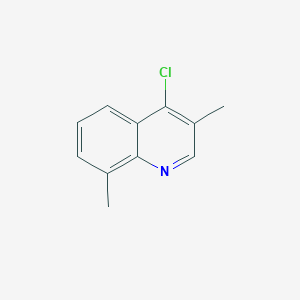
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
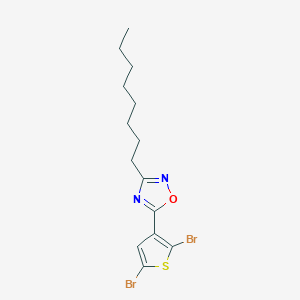
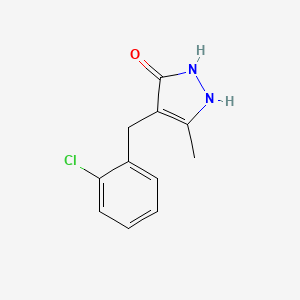
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
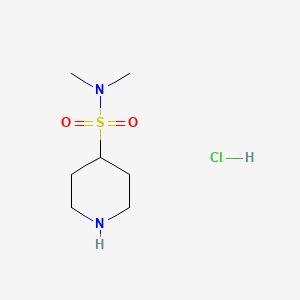
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)